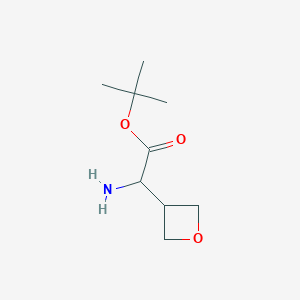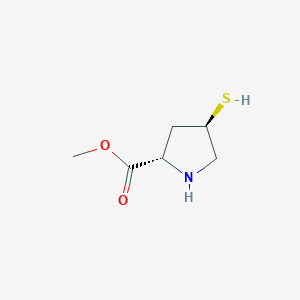
Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and thiol-containing compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or sodium hydride.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercapto group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the mercapto group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, or potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, signal transduction, and metabolic processes.
Binding Interactions: The mercapto group can form covalent or non-covalent interactions with target molecules, leading to changes in their function or activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a mercapto group.
Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate: Contains a methyl group instead of a mercapto group.
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate: Features an amino group in place of the mercapto group.
Uniqueness
Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specific applications where thiol functionality is required.
Eigenschaften
Molekularformel |
C6H11NO2S |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(10)3-7-5/h4-5,7,10H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
LDAXEFKQVFCZJY-UHNVWZDZSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H](CN1)S |
Kanonische SMILES |
COC(=O)C1CC(CN1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5AR,8aR)-tert-butyl 3-(2-fluorophenyl)-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B12945159.png)
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
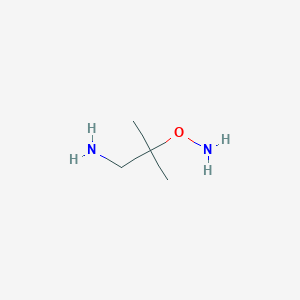
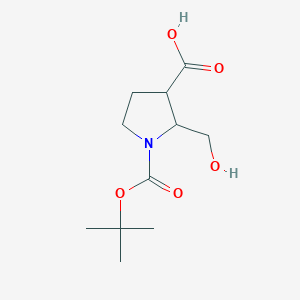

![2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12945195.png)

![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)

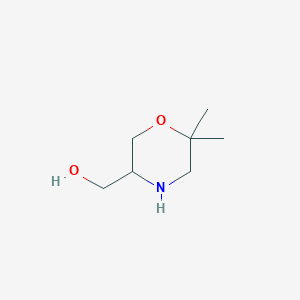
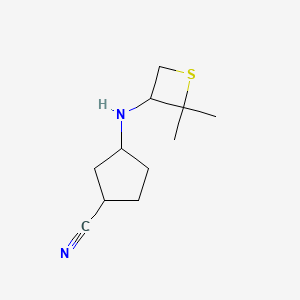
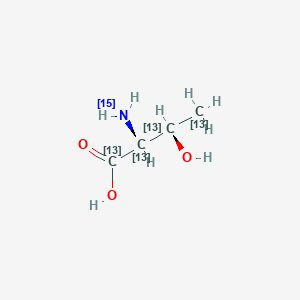
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
